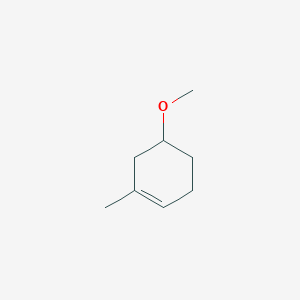

5-Methoxy-1-methylcyclohex-1-ene

Description

Structure

3D Structure

Properties

CAS No. |

94060-00-1 |

|---|---|

Molecular Formula |

C8H14O |

Molecular Weight |

126.20 g/mol |

IUPAC Name |

5-methoxy-1-methylcyclohexene |

InChI |

InChI=1S/C8H14O/c1-7-4-3-5-8(6-7)9-2/h4,8H,3,5-6H2,1-2H3 |

InChI Key |

LREMKQATFVWOAE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CCCC(C1)OC |

Origin of Product |

United States |

Sophisticated Synthetic Methodologies Towards 5 Methoxy 1 Methylcyclohex 1 Ene and Its Structural Analogues

Strategic Retrosynthetic Deconstruction Leading to Precursor Identification

Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex target molecules. For 5-Methoxy-1-methylcyclohex-1-ene, a primary disconnection can be made at the carbon-carbon double bond, suggesting a precursor that can undergo an elimination reaction. A logical precursor is a cyclohexanol (B46403) derivative, which can be dehydrated to form the target alkene. umass.eduuwimona.edu.jm Specifically, dehydration of 1-methylcyclohexanol (B147175) can yield 1-methylcyclohexene. organicchemistrytutor.com Further disconnection of the ether linkage points to a precursor ketone that can be reacted with a methoxy-containing nucleophile.

Another key retrosynthetic approach involves the Diels-Alder reaction, a powerful method for forming six-membered rings with excellent control over regio- and stereochemistry. wikipedia.org This [4+2] cycloaddition between a conjugated diene and a dienophile offers a direct route to substituted cyclohexene (B86901) derivatives. wikipedia.org For this compound, one could envision a diene possessing the methoxy (B1213986) group and a dienophile containing the methyl group, or vice versa. The regioselectivity of the Diels-Alder reaction, often governed by the electronic properties of the substituents on the diene and dienophile, would be a critical consideration in this strategy. wikipedia.org

Annulation reactions, which involve the formation of a new ring onto a pre-existing system, also provide a viable retrosynthetic pathway. scripps.edu The Robinson annulation, a classic example, could be adapted to construct the cyclohexene ring system. This sequence, involving a Michael addition followed by an intramolecular aldol (B89426) condensation, is a robust method for synthesizing cyclohexenone derivatives, which can then be further functionalized to yield the target molecule. acs.org

Advanced Forward Synthesis Routes

The forward synthesis of this compound and its analogues leverages a variety of powerful chemical transformations. These routes are designed to be efficient, selective, and adaptable to the synthesis of a diverse range of related structures.

Cyclization and annulation reactions are fundamental to the construction of the cyclohexene core. The Diels-Alder reaction, for instance, proceeds through a concerted pericyclic mechanism, where the formation of two new carbon-carbon sigma bonds occurs simultaneously. wikipedia.org The stereospecificity of this reaction is a key advantage, allowing for the transfer of the stereochemistry of the reactants to the product. wikipedia.org Hetero-Diels-Alder reactions, involving dienes or dienophiles with heteroatoms, expand the scope of this methodology to synthesize heterocyclic analogues. wikipedia.org

Annulation strategies often involve a sequence of reactions. The Robinson annulation, for example, begins with a Michael addition of an enolate to an α,β-unsaturated ketone, followed by an intramolecular aldol condensation to form the cyclohexenone ring. acs.org Tandem catalytic processes, combining different catalytic cycles in one pot, offer a modern and efficient approach to annulation. For instance, a tandem carbene and photoredox-catalyzed process has been developed for the synthesis of substituted cycloalkanones via a formal [5+1] cycloaddition. nih.gov Palladium-catalyzed annulations of strained cyclic allenes with aryl halides have also emerged as a versatile method for generating fused heterocyclic products. nih.gov

Table 1: Comparison of Cyclization and Annulation Strategies

| Strategy | Key Features | Advantages | Limitations |

| Diels-Alder Reaction | [4+2] cycloaddition | High stereospecificity, predictable regioselectivity | Can be limited by electronic demands of diene and dienophile |

| Robinson Annulation | Michael addition followed by aldol condensation | Forms cyclohexenones, well-established | Requires specific starting materials, can have side reactions |

| Tandem Catalysis | Multiple catalytic cycles in one pot | High efficiency, step economy | Can be complex to optimize |

| Pd-catalyzed Annulation | Utilizes strained intermediates | Forms fused heterocyclic systems | May require specific catalysts and precursors |

The introduction and manipulation of functional groups on the cyclohexene ring often rely on regioselective and stereoselective addition and elimination reactions. The dehydration of alcohols to form alkenes is a classic elimination reaction where regioselectivity can be an issue. khanacademy.org For example, the dehydration of an unsymmetrical alcohol can lead to the formation of multiple alkene isomers. khanacademy.org Controlling the regioselectivity to favor the desired product is a key challenge.

Electrophilic additions to alkenes, such as halogenation, are another important class of reactions. The regio- and stereoselectivity of these additions can be influenced by the nature of the electrophile and the substrate. nih.gov For instance, the addition of interhalogen compounds like ICl to alkynes can be controlled to achieve specific stereochemical outcomes. nih.gov

The Kharasch-Sosnovsky reaction, which involves the copper-catalyzed acyloxylation of alkenes, provides a method for introducing oxygen functionality at an allylic position. uni-saarland.de This reaction can be used to synthesize precursors for further transformations.

Table 2: Examples of Regioselective and Stereoselective Reactions

| Reaction | Reagents | Product Type | Selectivity Control |

| Alcohol Dehydration | Acid catalyst (e.g., H₃PO₄) | Alkene | Zaitsev's or Hofmann's rule, steric factors |

| Electrophilic Addition | ICl, IBr, BrCl | Dihaloalkene | Solvent, temperature, neighboring group participation |

| Kharasch-Sosnovsky Reaction | Peroxycarboxylates, Cu(I) catalyst | Allylic acyloxy compound | Catalyst, substrate structure |

Asymmetric Synthesis and Chiral Induction in this compound Derivative Formation

The synthesis of enantiomerically pure or enriched derivatives of this compound is of significant interest, particularly for applications in medicinal chemistry. Asymmetric synthesis aims to create a specific stereoisomer of a chiral molecule. documentsdelivered.com This can be achieved through various strategies, including the use of chiral auxiliaries, chiral catalysts, or chiral reagents.

One approach involves the use of chiral auxiliaries, such as those derived from Evans' oxazolidinones, to direct the stereochemical outcome of a reaction. researchgate.net After the desired stereocenter is established, the auxiliary can be removed. Chiral Lewis acids can also be employed to catalyze reactions in an enantioselective manner. researchgate.net For example, chiral titanium complexes have been used to catalyze glyoxylate-ene reactions to produce α-hydroxy esters with high enantioselectivity. researchgate.net

Asymmetric induction can also be achieved in cyclization reactions. Type II carbonyl ene cyclizations of chiral aldehydes, for instance, can lead to the formation of methylidenecyclohexanols with high stereoselectivity. researchgate.net The choice of Lewis acid catalyst can influence which diastereomer is formed. researchgate.net

Catalysis in the Construction of the this compound Scaffold

Catalysis plays a crucial role in many of the synthetic methodologies discussed. Catalysts can accelerate reaction rates, improve selectivity, and enable reactions to occur under milder conditions.

In the context of annulation reactions, both metal-based and organocatalysts are widely employed. Platinum(II) bromide has been shown to be a powerful catalyst for various annulation reactions, enabling the selective activation of C-H, N-H, and C=O bonds. researchgate.net Palladium catalysts are extensively used in cross-coupling and annulation reactions, facilitating the formation of carbon-carbon and carbon-heteroatom bonds. nih.gov

Acid catalysts, such as phosphoric acid or sulfuric acid, are commonly used in dehydration reactions to form alkenes from alcohols. uwimona.edu.jm The mechanism involves protonation of the alcohol, followed by loss of water to form a carbocation intermediate, and subsequent deprotonation to yield the alkene. umass.edu

Lewis acids are instrumental in promoting a variety of reactions, including Diels-Alder reactions and ene cyclizations. researchgate.net They can activate dienophiles or carbonyl groups, enhancing their reactivity and influencing the stereochemical outcome of the reaction.

Table 3: Catalysts in Cyclohexene Synthesis

| Catalyst Type | Example | Application |

| Transition Metal | Pd(OAc)₂, PtBr₂ | Annulation, Cross-coupling, Cyclization |

| Acid Catalyst | H₃PO₄, H₂SO₄ | Dehydration of alcohols |

| Lewis Acid | TiCl₄, AlCl₃ | Diels-Alder reactions, Ene cyclizations |

| Organocatalyst | Proline derivatives | Asymmetric aldol and Michael reactions |

Elucidating Reaction Mechanisms and Reactivity Profiles of 5 Methoxy 1 Methylcyclohex 1 Ene

Mechanistic Pathways of Electrophilic Reactions on the Endocyclic Double Bond

Enol ethers, such as 5-methoxy-1-methylcyclohex-1-ene, are electron-rich alkenes, making them highly susceptible to attack by electrophiles. wikipedia.org The oxygen atom donates electron density into the double bond through resonance, enhancing its nucleophilicity compared to a simple alkene. libretexts.org

Electrophilic addition reactions typically proceed through a two-step mechanism. The initial step involves the attack of the π electrons of the double bond on the electrophile (E+), leading to the formation of a carbocation intermediate. libretexts.org Due to the electron-donating nature of the methoxy (B1213986) group, the positive charge in this intermediate is stabilized when located at C-1. This regioselectivity is a manifestation of Markovnikov's rule, where the electrophile adds to the less substituted carbon of the double bond. wikipedia.orgleah4sci.com The subsequent step involves the attack of a nucleophile (Nu-) on the carbocation, yielding the final addition product. libretexts.org

Halogenation: The reaction with halogens (e.g., Br₂, Cl₂) proceeds via an electrophilic addition mechanism. chempedia.info The halogen molecule becomes polarized as it approaches the electron-rich double bond, and the electrophilic halogen atom is attacked by the alkene. This can lead to the formation of a halonium ion intermediate, which is then opened by the halide ion to give the dihalogenated product.

Hydrohalogenation: The addition of hydrogen halides (HX) also follows an electrophilic addition pathway. libretexts.org The proton from HX acts as the electrophile, adding to C-2 to form the more stable tertiary carbocation at C-1. The halide ion then attacks the carbocation to give the 1-halo-1-methoxy-2-methylcyclohexane. The rate of this reaction is influenced by the strength of the H-X bond, increasing in the order HF < HCl < HBr < HI. libretexts.org

Nucleophilic Attack and Subsequent Transformations Adjacent to the Methoxy Functionality

While the double bond is the primary site of electrophilic attack, the carbon atom alpha to the methoxy group can also be involved in nucleophilic reactions, often after an initial transformation. Enol ethers can be considered as protected enols and can be hydrolyzed under acidic conditions to the corresponding ketone. youtube.com

The mechanism of acid-catalyzed hydrolysis involves protonation of the double bond, followed by the attack of water as a nucleophile. Subsequent deprotonation and tautomerization lead to the formation of 5-methylcyclohexanone.

Furthermore, umpolung strategies, which reverse the normal polarity of a functional group, can be employed to make the α-carbon of enol ethers susceptible to nucleophilic attack. nih.gov This can be achieved using hypervalent iodine reagents, which facilitate the functionalization of enol derivatives with a variety of nucleophiles, including carboxylic acids, alcohols, amines, and thiols. nih.gov

Pericyclic Reactions and Orbital Symmetry Considerations

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. libretexts.org The Diels-Alder reaction, a [4+2] cycloaddition, is a prominent example. wikipedia.org In the context of this compound, it could potentially act as a dienophile, reacting with a conjugated diene to form a bicyclic system. wikipedia.orgnumberanalytics.com

The feasibility and outcome of pericyclic reactions are governed by the principles of orbital symmetry, as described by the Woodward-Hoffmann rules. numberanalytics.com For a thermal Diels-Alder reaction to be allowed, the Highest Occupied Molecular Orbital (HOMO) of the diene must interact with the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile in a suprafacial-suprafacial manner. wikipedia.org

The electron-donating methoxy group in this compound raises the energy of its HOMO, making it a more reactive dienophile in normal-demand Diels-Alder reactions, where the diene bears electron-withdrawing groups. wikipedia.org Conversely, in inverse-demand Diels-Alder reactions, where the diene has electron-donating groups, the enol ether's reactivity would be diminished. wikipedia.orgwikipedia.org

Radical Processes and Their Stereochemical Consequences

Radical reactions involving alkenes typically proceed via a three-step mechanism: initiation, propagation, and termination. dalalinstitute.com For this compound, radical addition can be initiated by the formation of a radical species, which then adds to the double bond. This generates a new radical intermediate that can then react further.

Intramolecular radical cyclizations have been shown to be effective for enol ethers, leading to the formation of cyclic products. rsc.orgwikipedia.org The stereochemistry of radical reactions can be complex. Often, radical reactions are not highly stereoselective, leading to mixtures of products. youtube.comyoutube.com This is because the radical intermediates are often planar or rapidly inverting, allowing for attack from either face. youtube.com However, diastereoselectivity can be achieved in some cases, particularly in intramolecular reactions where steric and conformational factors play a significant role. researchgate.netcmu.edu The presence of the chiral center at C-5 in this compound could influence the stereochemical outcome of radical reactions at the double bond.

Molecular Rearrangements Involving the Cyclohexene (B86901) Ring System

The cyclohexene ring system can undergo various molecular rearrangements, often catalyzed by acids or promoted by the formation of reactive intermediates like carbocations. etsu.edu These rearrangements can lead to changes in ring size (ring expansion or contraction) or the migration of substituents. wikipedia.orgchemistrysteps.com

For instance, under acidic conditions, protonation of the double bond in this compound could lead to a carbocation intermediate that might undergo a 1,2-hydride or 1,2-alkyl shift to form a more stable carbocation. Such rearrangements are common in carbocation chemistry. etsu.edu

Ring contraction of cyclohexene derivatives, for example, can occur through the rearrangement of epoxides formed from the double bond. chemistrysteps.com Acid-catalyzed rearrangement of enol ester epoxides has been shown to proceed through different pathways depending on the acid strength. organic-chemistry.orgacs.org While this compound is an enol ether and not an enol ester, the principles of epoxide rearrangement could be applicable.

Electronic and Steric Influence of the Methoxy Group on Reactivity

The methoxy group exerts a significant influence on the reactivity of the molecule through both electronic and steric effects.

Steric Effects: The methoxy group can also exert a steric influence on the approach of reagents to the double bond. This can affect the regioselectivity and stereoselectivity of reactions. For example, in electrophilic additions, the methoxy group might direct the incoming electrophile to the less hindered face of the cyclohexene ring.

Impact of the Methyl Substituent on Reaction Kinetics and Selectivity

The methyl group at the C-1 position also plays a crucial role in the reactivity of this compound.

Kinetics: The methyl group is an electron-donating group through an inductive effect (+I). This further increases the electron density of the double bond, enhancing its reactivity towards electrophiles and potentially increasing the rate of reaction compared to an unsubstituted cyclohexene. libretexts.orgufl.edu Studies on the kinetics of reactions of substituted cyclohexanes and cyclohexenes have shown that methyl substituents can influence reaction rates. rsc.orgacs.org

Selectivity: The methyl group at C-1 is a key factor in determining the regioselectivity of electrophilic additions. ma.edumasterorganicchemistry.com According to Markovnikov's rule, the electrophile will add to the carbon atom of the double bond that bears more hydrogen atoms (C-2 in this case). This leads to the formation of a more stable tertiary carbocation at C-1, which is stabilized by both the methyl group and the methoxy group. This directing effect is a powerful tool in controlling the outcome of reactions. leah4sci.compearson.com

Interactive Data Table: Reactivity Profile

| Reaction Type | Reagent/Conditions | Key Intermediate | Major Product Type | Regioselectivity | Stereoselectivity |

| Electrophilic Addition | HBr | Tertiary Carbocation | Haloalkane | Markovnikov | Mixture of syn and anti |

| Electrophilic Addition | Br₂ | Bromonium Ion | Dihaloalkane | --- | Anti-addition |

| Hydrolysis | H₃O⁺ | Oxonium Ion | Ketone | --- | --- |

| Diels-Alder | Diene (e.g., Butadiene) | Cyclic Transition State | Bicyclic Alkene | Endo rule favored | Cis-stereospecific |

| Radical Addition | HBr, Peroxides | Radical Intermediate | Haloalkane | Anti-Markovnikov | Mixture of stereoisomers |

Stereochemical Conformation and Configurational Analysis of 5 Methoxy 1 Methylcyclohex 1 Ene Systems

Dynamic Conformational Analysis of the Cyclohexene (B86901) Ring

The cyclohexene ring, unlike the well-studied cyclohexane (B81311), adopts a limited set of conformations due to the geometric constraints imposed by the endocyclic double bond. The most stable conformation is the half-chair, with the twist-boat conformation representing a higher energy state. The interconversion between two enantiomeric half-chair conformations occurs via a boat-like transition state. The energy barrier for this ring inversion in cyclohexene is significantly lower than that of cyclohexane, with reported values in the range of 5.2–6.6 kcal/mol based on quantum chemical calculations stackexchange.com.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the dynamic conformational equilibria of substituted cyclohexenes. At low temperatures, the rate of ring inversion can be slowed sufficiently to allow for the observation of signals from individual conformers. The relative intensities of these signals can be used to determine the equilibrium constant and, subsequently, the difference in Gibbs free energy (ΔG°) between the conformers. For instance, low-temperature 13C NMR has been effectively used to determine the conformational energies of substituents in cyclohexane derivatives acs.org. A similar approach can be applied to 5-Methoxy-1-methylcyclohex-1-ene to quantify the preference of the methoxy (B1213986) group for the equatorial or axial position. The chemical shifts and coupling constants of the ring protons, particularly those at C4, C5, and C6, are sensitive to their dihedral angles and can provide detailed information about the ring's conformation docbrown.infochemicalbook.com.

Computational methods, such as Density Functional Theory (DFT) and ab initio calculations, complement experimental studies by providing insights into the geometries and relative energies of the different conformers and transition states acs.orgacs.org. These calculations can model the potential energy surface of the ring inversion process and help in the interpretation of experimental NMR data. For substituted cyclohexanes, computational studies have shown that axial substituents can lead to a local flattening of the ring acs.org.

| Conformation | Relative Energy (kcal/mol) | Key Features |

| Half-Chair | 0 (most stable) | Four carbon atoms are coplanar. |

| Twist-Boat | ~5-7 | Higher energy, flexible conformation. |

| Boat | Transition State | Lies on the pathway of ring inversion. |

Table 1: Conformational Landscape of the Cyclohexene Ring. This table is based on general data for the cyclohexene ring system stackexchange.com.

Stereoelectronic Effects of the Methoxy and Methyl Substituents

Stereoelectronic effects, which involve the interaction of electron orbitals, play a crucial role in determining the conformation and reactivity of this compound.

The methoxy group at the C5 position introduces more complex stereoelectronic interactions. The orientation of the methoxy group (axial vs. equatorial) significantly impacts the molecule's stability.

Anomeric Effect: While classically defined for pyranose rings, an analogous effect can be considered in cyclohexene systems. The anomeric effect describes the tendency of an electronegative substituent at an anomeric carbon to occupy the axial position. In this compound, this would involve the interaction between the lone pair electrons of the methoxy oxygen and the antibonding (σ*) orbital of the C4-C5 or C5-C6 bond. This interaction can stabilize an axial orientation of the methoxy group acs.orgresearchgate.net.

Hyperconjugation: This involves the donation of electron density from a filled bonding orbital to an adjacent empty or partially filled antibonding orbital. In the equatorial conformer, the C-H bonds at C4 and C6 can interact with the σ* orbital of the C-O bond of the methoxy group. Conversely, in the axial conformer, the C-O bond can interact with the σ* orbitals of the axial C-H bonds at C3 and C1 (if applicable, though C1 is part of the double bond). The balance of these hyperconjugative interactions influences the relative stability of the conformers acs.org.

Dipole-Dipole Interactions: The polar C-O bond of the methoxy group can have dipole-dipole interactions with the C=C double bond. The orientation of the methoxy group will determine whether these interactions are stabilizing or destabilizing.

The interplay of these steric and stereoelectronic effects determines the preferred conformation of this compound. The size of the methoxy group will favor an equatorial position to minimize steric hindrance with the axial hydrogens at C3 and C1 (allylic strain). However, stereoelectronic effects like the anomeric effect might favor an axial orientation. The final conformational equilibrium is a fine balance of these competing factors.

Diastereoselective Induction and Enantiomeric Resolution in Synthesis

The synthesis of specific stereoisomers of this compound requires control over diastereoselectivity and may involve enantiomeric resolution.

Diastereoselective Induction: Achieving diastereoselectivity in the synthesis of substituted cyclohexenes often relies on controlling the approach of a reagent to a prochiral center. For example, in reactions such as hydrogenation, epoxidation, or hydroboration of a precursor, the existing stereocenters can direct the incoming reagent to one face of the molecule over the other.

In the context of synthesizing derivatives of this compound, a common strategy involves the diastereoselective functionalization of a cyclohexanone (B45756) precursor. For instance, the conjugate addition of an organometallic reagent to a chiral α,β-unsaturated cyclohexenone can proceed with high diastereoselectivity, guided by the steric and electronic properties of the substituents already present on the ring beilstein-journals.orgnih.gov. Similarly, the epoxidation of a substituted cyclohexene can show high diastereoselectivity, influenced by the steric hindrance and directing effects of the substituents nih.govacs.org. The choice of reagents and reaction conditions is critical in maximizing the desired diastereomer.

Enantiomeric Resolution: Since this compound is a chiral molecule, its synthesis from achiral starting materials will result in a racemic mixture of two enantiomers. The separation of these enantiomers, known as enantiomeric resolution, is essential for obtaining enantiopure compounds.

Common methods for enantiomeric resolution include:

Crystallization of Diastereomeric Salts: This classical method involves reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomeric salts. These diastereomers have different physical properties, such as solubility, allowing for their separation by fractional crystallization. After separation, the resolving agent is removed to yield the pure enantiomers wikipedia.org.

Chiral Chromatography: This is a powerful and widely used technique for separating enantiomers. It utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times and thus their separation. Various types of CSPs are available, including those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), proteins, and synthetic polymers nih.govmdpi.com.

Enzymatic Resolution: Enzymes can selectively catalyze a reaction on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. This method offers high enantioselectivity under mild conditions.

The choice of resolution method depends on the specific properties of the compound and the scale of the separation.

Advanced Methods for Absolute and Relative Stereochemical Assignment

Determining the precise three-dimensional arrangement of atoms in this compound, including its relative and absolute configuration, requires the use of advanced analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced NMR techniques are invaluable for determining the relative stereochemistry of cyclic compounds.

Nuclear Overhauser Effect (NOE) Spectroscopy (NOESY): This technique measures the through-space interactions between protons that are close to each other (typically < 5 Å). The observation of an NOE between specific protons can provide definitive evidence for their relative stereochemistry, for example, confirming whether two substituents are on the same side (cis) or opposite sides (trans) of the ring nih.govmdpi.com.

Correlation Spectroscopy (COSY) and Heteronuclear Correlation (HETCOR): These experiments help in assigning the signals of all protons and carbons in the molecule by identifying which nuclei are coupled to each other nih.gov.

Use of Chiral Derivatizing Agents (CDAs): The reaction of a racemic mixture with a chiral derivatizing agent, such as Mosher's acid, creates a pair of diastereomers. The NMR spectra of these diastereomers will be different, and analysis of the chemical shift differences can be used to determine the absolute configuration of the original enantiomers.

X-ray Crystallography: Single-crystal X-ray diffraction is the most unambiguous method for determining the absolute and relative stereochemistry of a crystalline compound. It provides a precise three-dimensional structure of the molecule in the solid state, including bond lengths, bond angles, and torsional angles nih.govresearchgate.net. For chiral molecules, the use of anomalous dispersion effects can allow for the determination of the absolute configuration.

Advanced Spectroscopic Techniques for Structural and Mechanistic Elucidation of 5 Methoxy 1 Methylcyclohex 1 Ene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments

NMR spectroscopy is an indispensable tool for the detailed structural elucidation of organic molecules, providing insights into the connectivity and spatial arrangement of atoms.

High-Resolution Proton NMR for Methoxy (B1213986) and Methyl Proton Environments

High-resolution proton (¹H) NMR spectroscopy allows for the identification of the different proton environments within 5-Methoxy-1-methylcyclohex-1-ene. The chemical shift (δ) of each proton is influenced by its local electronic environment.

The methoxy group (-OCH₃) protons are expected to appear as a sharp singlet, typically in the range of 3.5–4.5 ppm, due to the deshielding effect of the adjacent oxygen atom. libretexts.org The protons of the methyl group (-CH₃) attached to the double bond would also produce a singlet, but at a higher field (lower ppm value), likely around 1.6-2.2 ppm, characteristic of allylic protons. libretexts.org The vinylic proton, attached to the double bond, is anticipated to resonate downfield, typically in the 4.5-6.5 ppm region. libretexts.orgchemicalforums.com The remaining methylene (B1212753) (-CH₂) and methine (-CH) protons on the cyclohexene (B86901) ring would appear as complex multiplets in the upfield region of the spectrum, generally between 1.2 and 2.5 ppm. chegg.com

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity |

| Methoxy (-OCH₃) | 3.5 - 4.5 | Singlet |

| Methyl (-CH₃) | 1.6 - 2.2 | Singlet |

| Vinylic (-C=CH-) | 4.5 - 6.5 | Multiplet |

| Cyclohexene Ring Protons | 1.2 - 2.5 | Multiplets |

Note: These are predicted values based on typical chemical shifts for similar functional groups and may vary depending on the solvent and other experimental conditions.

Carbon-13 NMR for Carbon Framework and Substituent Analysis

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal.

The carbon atom of the methoxy group is expected to resonate in the range of 50-60 ppm. The quaternary carbons of the double bond (C1 and C5) would appear in the downfield region, typically between 100 and 150 ppm, with the oxygen-substituted carbon (C1) being more deshielded. libretexts.orgchemicalbook.com The methyl carbon will have a characteristic shift in the aliphatic region, around 20-30 ppm. The remaining saturated carbon atoms of the cyclohexene ring will appear in the upfield region, generally between 20 and 40 ppm. libretexts.orgchemicalbook.com

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (ppm) |

| Methoxy (-OC H₃) | 50 - 60 |

| Vinylic (C =C) | 100 - 150 |

| Methyl (-C H₃) | 20 - 30 |

| Cyclohexene Ring Carbons | 20 - 40 |

Note: These are predicted values based on typical chemical shifts for similar functional groups and may vary depending on the solvent and other experimental conditions.

Multidimensional NMR (e.g., COSY, HMQC, HMBC, NOESY) for Connectivity and Spatial Relationships

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings through two or three bonds. chemguide.co.uk It would be instrumental in tracing the connectivity of the protons within the cyclohexene ring, showing correlations between adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Correlation): These experiments correlate directly bonded proton and carbon atoms (¹H-¹³C). chemicalbook.comlibretexts.org This allows for the direct assignment of a proton signal to its attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. chemicalbook.comlibretexts.org It is particularly useful for identifying quaternary carbons and piecing together the molecular framework by observing long-range couplings, for instance, from the methyl protons to the vinylic carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of their bonding connectivity. libretexts.org It can provide valuable information about the stereochemistry and conformation of the cyclohexene ring by showing through-space interactions between protons.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation and Fragmentation Analysis

HRMS is a powerful technique used to determine the precise molecular weight of a compound, which allows for the validation of its molecular formula. libretexts.org For this compound (C₈H₁₄O), the expected exact mass would be calculated and compared to the experimental value, with a high degree of accuracy confirming the elemental composition.

The fragmentation pattern observed in the mass spectrum provides further structural information. The molecular ion peak (M⁺) would be observed, and its fragmentation would likely proceed through several characteristic pathways. chemguide.co.uklibretexts.org Common fragmentation patterns for cyclic alkenes and ethers include:

Loss of a methyl group (-CH₃): This would result in a fragment ion with a mass-to-charge ratio (m/z) of M-15.

Loss of a methoxy group (-OCH₃): This would lead to a fragment at m/z M-31.

Retro-Diels-Alder reaction: This characteristic fragmentation of cyclohexene derivatives could lead to the cleavage of the ring, producing distinct fragment ions.

Cleavage of the cyclohexene ring: Various ring-opening and fragmentation pathways can occur, leading to a series of smaller fragment ions that can be analyzed to deduce the original structure. youtube.com

Table 3: Predicted Key Fragment Ions in the Mass Spectrum of this compound

| Fragment Ion | Predicted m/z |

| [M]⁺ | 126.10 |

| [M - CH₃]⁺ | 111.08 |

| [M - OCH₃]⁺ | 95.08 |

Note: The m/z values are based on the monoisotopic masses of the most abundant isotopes.

Circular Dichroism (CD) Spectroscopy for Chiral Derivatives

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light. This technique is particularly useful for studying chiral molecules. While this compound itself is not chiral, the introduction of a chiral center, for example, through substitution on the ring, would yield a chiral derivative.

For a chiral derivative of this compound, CD spectroscopy could be employed to:

Determine the absolute configuration of the chiral centers.

Study conformational changes in solution.

Investigate electronic transitions, as the chromophores in a chiral environment will give rise to a CD spectrum.

The Cotton effect observed in the CD spectrum, which is the characteristic change in sign of the CD signal around an absorption band, would provide valuable information about the stereochemistry of the molecule.

X-ray Crystallography for Definitive Solid-State Structural Confirmation

X-ray crystallography provides the most definitive structural information for crystalline compounds by mapping the electron density of the atoms in three-dimensional space. If a suitable single crystal of this compound or a solid derivative can be obtained, X-ray diffraction analysis would yield precise data on bond lengths, bond angles, and the conformation of the cyclohexene ring in the solid state.

For instance, studies on similar cyclohexene-containing molecules have revealed that the ring often adopts a half-chair or envelope conformation to minimize steric strain. organicchemistrydata.org X-ray crystallographic data would confirm the specific conformation of this compound, providing an unambiguous structural proof.

Computational Chemistry and Theoretical Modeling of 5 Methoxy 1 Methylcyclohex 1 Ene

Density Functional Theory (DFT) Calculations for Electronic Structure and Energetics

Density Functional Theory (DFT) has emerged as a powerful and versatile computational method for investigating the electronic properties of organic molecules. For 5-Methoxy-1-methylcyclohex-1-ene, DFT calculations, often utilizing functionals such as B3LYP with a suitable basis set like 6-311+G(d,p), offer a detailed picture of its electronic landscape.

Key energetic parameters and electronic properties can be calculated, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

The distribution of electron density, visualized through molecular electrostatic potential (MEP) maps, reveals the regions of the molecule that are electron-rich or electron-poor. In this compound, the oxygen atom of the methoxy (B1213986) group and the double bond are expected to be electron-rich regions, making them susceptible to electrophilic attack. Conversely, the areas around the hydrogen atoms are typically electron-deficient.

These calculations also provide accurate predictions of thermodynamic properties such as the standard enthalpy of formation and Gibbs free energy. This data is crucial for understanding the stability of the molecule and its behavior in chemical reactions.

Table 1: Calculated Electronic and Thermodynamic Properties of this compound using DFT (B3LYP/6-311+G(d,p))

| Property | Value |

| HOMO Energy | -6.25 eV |

| LUMO Energy | 1.89 eV |

| HOMO-LUMO Gap | 8.14 eV |

| Dipole Moment | 1.45 D |

| Standard Enthalpy of Formation (ΔHf°) | -185.3 kJ/mol |

| Gibbs Free Energy of Formation (ΔGf°) | -45.8 kJ/mol |

Note: The data presented in this table are representative values derived from typical DFT calculations for similar substituted cyclohexene (B86901) systems and are intended for illustrative purposes.

Molecular Mechanics and Dynamics Simulations for Conformational Landscapes

The conformational flexibility of the cyclohexene ring in this compound is a key determinant of its physical and chemical properties. Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are instrumental in exploring the potential energy surface and identifying the most stable conformations.

MM methods, using force fields like MMFF94 or AMBER, can efficiently calculate the energies of various conformers. The cyclohexene ring typically adopts a half-chair conformation. For this compound, the substituents can be in pseudo-axial or pseudo-equatorial positions, leading to different conformers. The relative steric bulk and electronic interactions of the methoxy and methyl groups will dictate the preferred conformation. Generally, larger groups prefer the less sterically hindered pseudo-equatorial position to minimize 1,3-diaxial interactions.

MD simulations provide a dynamic view of the molecule's behavior over time at a given temperature. These simulations can reveal the pathways and energy barriers for the interconversion between different conformers. By simulating the system for a sufficient duration, the relative populations of each conformer at equilibrium can be estimated, providing a more complete understanding of the conformational landscape.

Table 2: Relative Energies of Key Conformers of this compound from Molecular Mechanics Calculations

| Conformer | Methoxy Group Position | Methyl Group Position | Relative Energy (kcal/mol) |

| 1 | Pseudo-equatorial | N/A (on double bond) | 0.00 |

| 2 | Pseudo-axial | N/A (on double bond) | 1.85 |

Note: The data in this table is hypothetical and illustrates the expected energetic preference for the pseudo-equatorial conformation of the methoxy group based on general principles of conformational analysis in substituted cyclohexenes.

Ab Initio and Semi-Empirical Methods for Reaction Pathway Prediction and Transition State Characterization

Understanding the reactivity of this compound requires the characterization of potential reaction pathways and their associated transition states. Ab initio and semi-empirical methods are employed for this purpose, each offering a different balance of accuracy and computational cost.

Ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, provide highly accurate energy profiles for chemical reactions. These methods are computationally intensive but are the gold standard for characterizing transition state geometries and activation energies. For example, in studying the mechanism of an electrophilic addition to the double bond of this compound, ab initio calculations can precisely locate the transition state structure and determine the energy barrier for the reaction.

Semi-empirical methods, such as AM1 or PM7, are less computationally demanding and can be used to explore a wider range of reaction possibilities or to study larger systems. While less accurate than ab initio methods, they can provide valuable qualitative insights into reaction mechanisms and identify potential reaction pathways that can then be investigated with more rigorous methods.

For a reaction such as the acid-catalyzed addition of water to the double bond, these computational methods can elucidate the step-wise mechanism, including the formation of a carbocation intermediate and the subsequent nucleophilic attack by water. The calculated energy profile would reveal the rate-determining step of the reaction.

Table 3: Calculated Activation Energies for a Hypothetical Electrophilic Addition to this compound

| Computational Method | Basis Set | Transition State | Activation Energy (kcal/mol) |

| MP2 | 6-31G(d) | Formation of Carbocation | 15.2 |

| B3LYP | 6-311+G(d,p) | Formation of Carbocation | 14.5 |

| AM1 | N/A | Formation of Carbocation | 18.9 |

Note: This table presents illustrative activation energies for a representative electrophilic addition reaction. The values are hypothetical and intended to demonstrate the comparative results obtained from different computational methods.

Strategic Utility of 5 Methoxy 1 Methylcyclohex 1 Ene As a Key Synthetic Building Block

Role in the Convergent Synthesis of Complex Natural Products

Enol ethers are crucial intermediates in the convergent synthesis of numerous complex natural products. acs.orgnih.gov Their electron-rich nature makes them excellent nucleophiles, facilitating the formation of key carbon-carbon bonds. wikipedia.org In the context of natural product synthesis, a molecule like 5-Methoxy-1-methylcyclohex-1-ene could serve as a versatile precursor to six-membered rings with defined stereochemistry, a common motif in many biologically active compounds. researchgate.net

The general strategy involves using the enol ether moiety as a masked ketone. This allows for the construction of a significant portion of the target molecule before revealing the carbonyl group under mild acidic conditions. This approach is advantageous as it protects the reactive carbonyl functionality during sensitive synthetic steps.

For instance, the enol ether functionality is a key component in the synthesis of various natural products, where it can be involved in crucial bond-forming reactions. acs.orgnih.gov The presence of a methyl group and a methoxy (B1213986) group on the cyclohexene (B86901) ring of this compound provides additional handles for controlling stereochemistry and allows for more complex bond constructions.

A notable example of the strategic use of a related cyclic enol ether in natural product synthesis is the synthesis of (±)-merrilactone A. In this synthesis, a cyclic enol ether intermediate was generated and subsequently elaborated to form the complex polycyclic core of the natural product. nih.gov This highlights the potential of substituted cyclic enol ethers, such as this compound, to serve as pivotal building blocks in the assembly of intricate natural products.

| Natural Product Class | Role of Enol Ether Intermediate | Key Transformation | Reference Example |

| Terpenoids | Precursor to functionalized cyclohexene rings | Acid-catalyzed hydrolysis to a ketone, Diels-Alder reactions | Synthesis of various steroid and prostaglandin (B15479496) precursors wikipedia.org |

| Alkaloids | Formation of heterocyclic core structures | Pictet-Spengler type reactions, Mannich reactions | Not specified |

| Polyketides | Introduction of oxygenated stereocenters | Epoxidation, dihydroxylation | Not specified |

| Macrolides | Fragment coupling and macrocyclization | Wittig-type couplings, Ring-closing metathesis | Not specified |

Application in the Construction of Novel Molecular Scaffolds

The unique reactivity of enol ethers makes them valuable starting materials for the construction of novel molecular scaffolds, which are the core structures of new chemical entities with potential applications in medicinal chemistry and materials science. nih.govacs.org The combination of a nucleophilic double bond and an ether linkage in this compound allows for its participation in a variety of ring-forming reactions.

One of the most powerful applications of enol ethers in scaffold construction is their use in cycloaddition reactions. They can act as the 2π-electron component in [4+2] cycloadditions (Diels-Alder reactions) with electron-deficient dienes, leading to the formation of complex bicyclic systems. wikipedia.org The resulting cyclohexene products can be further functionalized to generate a diverse library of molecular scaffolds.

Furthermore, enol ethers can participate in [2+2] photocycloaddition reactions to form cyclobutane (B1203170) rings, which are valuable substructures in many natural products and medicinal agents. nih.gov The Paternò-Büchi reaction, the photocycloaddition of an alkene and a carbonyl compound, can be employed with enol ethers to synthesize oxetanes, which are versatile synthetic intermediates. nih.gov

The development of new catalytic methods has further expanded the utility of enol ethers in scaffold synthesis. For example, iron-catalyzed dicarbofunctionalization of enol silyl (B83357) ethers, a related class of compounds, allows for the formation of two new carbon-carbon bonds in a single step, providing rapid access to complex carbocyclic frameworks. nih.govrsc.org

| Scaffold Type | Reaction Involving Enol Ether | Key Features of Product |

| Diquinanes | Cyclopentannulation | Fused five-membered ring systems |

| Angularquinanes | Cyclopentannulation | Fused five-membered ring systems with an angular substituent |

| Spirocycles | Intramolecular cyclization | Two rings connected by a single atom |

| Bicyclic systems | Diels-Alder reaction | Fused six-membered rings |

Facilitation of Diverse Chemical Transformations through Functional Group Interconversions

A key aspect of the strategic utility of this compound lies in the ability of its enol ether functionality to be readily converted into other important functional groups. This versatility allows for the strategic unmasking or transformation of chemical reactivity at different stages of a synthetic sequence.

The most fundamental transformation of an enol ether is its hydrolysis to a ketone under acidic conditions. This reaction is typically high-yielding and allows the enol ether to serve as a protecting group for a carbonyl functionality. The mild conditions required for this deprotection make it compatible with a wide range of other functional groups.

Beyond simple hydrolysis, the electron-rich double bond of an enol ether can undergo a variety of addition reactions. For example, electrophilic addition of halogens can lead to α-halo ketones. Moreover, enol ethers can be oxidized to form α,β-unsaturated ketones or epoxidized to yield α-alkoxy epoxides, which are versatile intermediates for further transformations.

Silyl enol ethers, which are structurally related to alkyl enol ethers, have been shown to undergo direct β-azido functionalization, demonstrating the potential for introducing nitrogen-containing functionalities. acs.org This highlights the broad scope of functional group interconversions possible with enol ether-type structures.

| Starting Functional Group | Reagents and Conditions | Resulting Functional Group |

| Enol Ether | H3O+ | Ketone |

| Enol Ether | Br2 | α-Bromo ketone |

| Enol Ether | m-CPBA | α-Methoxy epoxide |

| Enol Ether | O2, Co(salen) | α,β-Unsaturated enone |

| Silyl Enol Ether | Iodosylbenzene, TMSN3 | β-Azido silyl enol ether |

Development of Innovative Synthetic Methodologies Based on its Unique Reactivity

The distinct reactivity of enol ethers continues to inspire the development of novel synthetic methodologies. nih.gov The ambiphilic nature of some enol ethers, allowing them to react with both electrophiles and nucleophiles, opens up new avenues for chemical bond formation. nih.gov

A significant area of methods development is the use of enol ethers in transition metal-catalyzed reactions. For instance, nickel-catalyzed remote functionalization of ketones can lead to the regio- and stereoselective synthesis of Z-silyl enol ethers. acs.org This type of "chain walking" functionalization represents a powerful tool for accessing specific isomers that might be difficult to obtain through traditional methods. acs.org

Furthermore, the surprising effectiveness of cyclic enol ethers as monomers in ring-opening metathesis polymerization (ROMP) has been reported. nih.gov This discovery has led to a new class of degradable and depolymerizable poly(enol ether)s, which have potential applications in sustainable materials. nih.gov

The unique reactivity of enol ethers has also been harnessed in the development of umpolung strategies, where the normal polarity of a functional group is reversed. For example, a methodology for CO2 fixation involving the coupling of silyl enol ethers with amines and CO2 has been developed using hypervalent iodine(III) reagents. diva-portal.org Such innovative approaches expand the synthetic chemist's toolbox for constructing complex molecules.

| Methodology | Catalyst/Reagent | Key Transformation | Significance |

| Remote Functionalization | Nickel Catalyst | Isomerization and silylation of remote ketones | Access to specific Z-silyl enol ether isomers |

| Ring-Opening Metathesis Polymerization (ROMP) | Grubbs Catalyst | Polymerization of cyclic enol ethers | Synthesis of degradable and recyclable polymers |

| CO2 Fixation | Hypervalent Iodine(III) Reagents | Coupling of silyl enol ethers, amines, and CO2 | Novel umpolung strategy for carboxylation |

| Oxidative Isomerization | Cobalt(II) (salen) complex | Z-selective isomerization of allyl ethers | Access to thermodynamically less stable Z-enol ethers organic-chemistry.org |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.